molecular formula C15H16N4OS B4515699 1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide

1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide

Cat. No.: B4515699
M. Wt: 300.4 g/mol
InChI Key: IPDSSMIKXHCRJH-UHFFFAOYSA-N
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Description

1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide is a synthetic organic compound with the molecular formula C16H16N4O2S and a molecular weight of 328.4 g/mol . This complex molecule is built on a hybrid pharmacophore approach, incorporating both an indole and a 1,3,4-thiadiazole moiety within a single structure. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The 1,3,4-thiadiazole ring is another significant heterocycle known to contribute to various pharmacological effects. This strategic molecular hybridization is a common tactic in drug design to create new chemical entities with improved activity profiles and to probe novel biological mechanisms . Researchers can investigate this compound as a lead structure for developing new antimicrobial agents, given that similar indole-thiazole hybrids have demonstrated promising activity against resistant strains like MRSA and show potential as inhibitors of biofilm formation . Furthermore, its structural features make it a valuable candidate for screening in anticancer research, as both indole and thiadiazole derivatives are frequently explored for their antitumor potential . The presence of the hydrazinecarboxamide-like moiety (as part of the thiadiazol-2(3H)-ylidene group) further underscores its research value, as this functional group is increasingly recognized as a versatile scaffold in developing potential antimicrobial agents . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9(2)14-17-18-15(21-14)16-13(20)11-5-4-6-12-10(11)7-8-19(12)3/h4-9H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDSSMIKXHCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide typically involves the reaction of indole derivatives with thiadiazole precursors. One common method involves the reaction of 1-methylindole-4-carboxylic acid with a thiadiazole derivative under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds featuring the thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazoles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study involving similar compounds, the most active derivative exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and other pathogens .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The incorporation of indole and thiadiazole rings has led to the synthesis of compounds that exhibit cytotoxic effects against cancer cell lines. For example, hybrid molecules combining indole and thiadiazole structures have demonstrated promising results in inhibiting tumor growth in vitro . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cancer progression.

Antioxidant Activity

The antioxidant properties of this compound class are also noteworthy. Studies have shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The ability to reduce reactive oxygen species (ROS) makes these compounds valuable in developing therapeutics for conditions associated with oxidative damage.

Case Studies

Study Focus Findings
Study 1 AntimicrobialDemonstrated significant antibacterial activity against multiple strains with MIC values lower than conventional antibiotics.
Study 2 AnticancerIndicated that hybrid compounds showed potent cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction.
Study 3 AntioxidantFound that derivatives exhibited high radical scavenging activity and effectively inhibited lipid peroxidation in vitro.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectroscopic Characterization : Analogous compounds are characterized via IR (C=O and C≡N stretches), NMR (δ 2.41–7.84 ppm for CH3 and aromatic protons), and mass spectrometry (e.g., m/z 776 for 6f) . Similar methods would apply to the target compound.
  • Crystallography : The (E)-configuration of the imine group in thiadiazole derivatives is confirmed via X-ray crystallography , a critical step for validating the target compound’s structure.
  • Unresolved Questions: No data exist on the target compound’s bioactivity, solubility, or stability. Comparative studies with analogs suggest prioritizing assays for agricultural or pharmacological applications .

Biological Activity

1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of approximately 343.4 g/mol. The structure features an indole ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its antiproliferative effects using assays such as the Sulforhodamine B (SRB) assay.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa0.37
HCT1163.29
A5490.52
PC310.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed potent activity against HeLa cells, suggesting a promising therapeutic potential.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, disrupting their normal cell cycle progression.
  • Targeting Specific Pathways : It is hypothesized that the compound interacts with key regulatory proteins involved in cell survival and proliferation, such as cyclin-dependent kinases (CDKs) and growth factor receptors.

Case Studies and Research Findings

  • Study on Indole-Thiadiazole Derivatives : A series of indole-thiadiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles, with certain derivatives exhibiting IC50 values in the nanomolar range against HeLa cells .
  • In Silico Studies : Computational docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .
  • Comparative Analysis : In comparison to established anticancer agents like Sorafenib, the compound demonstrated superior potency in specific assays, indicating its potential as a more effective treatment option for certain cancers .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiadiazole and indole precursors. Key steps include:
  • Reagent Ratios : Use 1.1 equivalents of 3-formyl-1H-indole derivatives and 1.0 equivalent of thiadiazole precursors (e.g., 2-aminothiazol-4(5H)-one) .
  • Conditions : Reflux in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours to promote cyclization and imine formation .
  • Purification : Recrystallize from DMF/acetic acid mixtures to isolate crystalline products .
  • Yield Optimization : Adjust reflux duration (2.5–5 hours) based on substituent reactivity; electron-withdrawing groups may require extended times .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify indole-thiadiazole connectivity and E/Z isomerism at the imine bond .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., thiadiazole ring puckering) and hydrogen-bonding networks .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .

Q. How can solubility challenges be addressed during bioactivity assays?

  • Methodological Answer :
  • Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v) to avoid precipitation in aqueous buffers .
  • Surfactants : Add Tween-80 (0.1–0.5%) for hydrophobic compounds to enhance dispersion in cell culture media .
  • Co-solvents : Test ethanol or PEG-400 mixtures for in vivo studies, ensuring compatibility with biological systems .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability via GROMACS with lipid bilayer models .
  • Docking Studies : Autodock Vina or Schrödinger Suite to screen against targets (e.g., kinases) using crystal structures from the PDB .

Q. How to design dose-response studies for in vitro bioactivity?

  • Methodological Answer :
  • Concentration Range : Test 0.1–100 µM in triplicate, with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Time Points : Assess acute (24–48 hours) and chronic (72+ hours) effects to capture delayed mechanisms .
  • Assay Compatibility : Use MTT for viability, Annexin V/PI for apoptosis, and ROS probes for oxidative stress .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer :
  • Dynamic Effects : Perform variable-temperature NMR to detect rotamers or tautomeric equilibria influencing peak splitting .
  • 2D NMR : Use HSQC/HMBC to assign coupling patterns and distinguish regioisomers .
  • Crystallographic Validation : Compare experimental NMR with X-ray-derived DFT-calculated spectra .

Q. What strategies mitigate synthetic byproducts from competing reaction pathways?

  • Methodological Answer :
  • Kinetic Control : Lower reaction temperatures (e.g., 60°C vs. reflux) to favor imine formation over side products like thioamides .
  • Protecting Groups : Temporarily block reactive indole NH with Boc groups to suppress unwanted alkylation .
  • Chromatography : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate minor byproducts for characterization .

Q. How to design a structure-activity relationship (SAR) study targeting thiadiazole modifications?

  • Methodological Answer :
  • Variation Points : Synthesize analogs with substituents at the thiadiazole C5 (e.g., isopropyl → phenyl) and indole N1 (e.g., methyl → ethyl) .
  • Bioactivity Profiling : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and kinases (e.g., EGFR, VEGFR2) .
  • Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve O–H···S and N–H···O bonds with high-resolution data (R-factor < 0.05) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .
  • DFT Calculations : Optimize H-bond geometries at the B3LYP/6-311+G(d,p) level to compare with experimental data .

Q. How to address discrepancies between computational docking and experimental binding assays?

  • Methodological Answer :
  • Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
  • Binding Kinetics : Perform SPR (Surface Plasmon Resonance) to measure kon/koff rates, which docking may not capture .
  • Solvent Effects : Include explicit water molecules in docking grids to improve pose prediction accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-4-carboxamide

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